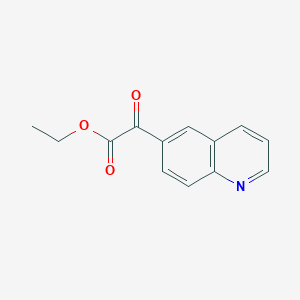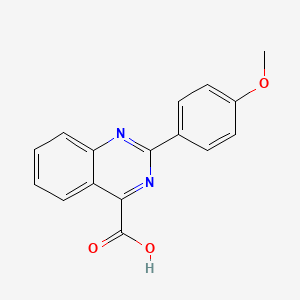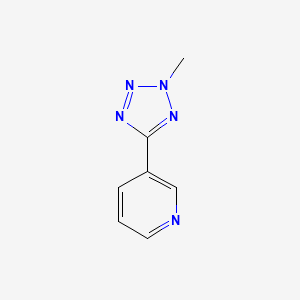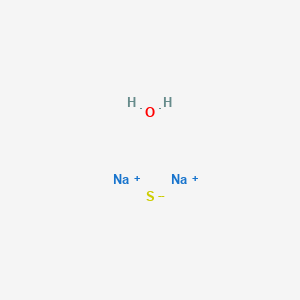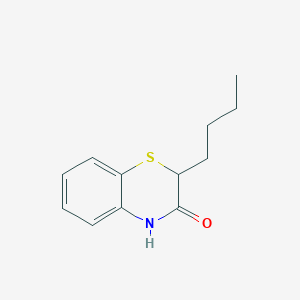
2-butyl-2H-1,4-benzothiazin-3(4H)-one
Vue d'ensemble
Description
2-butyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-butyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-butyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: The parent compound without the butyl group.
2H-1,4-Benzothiazin-3(4H)-one, 2-methyl-: A similar compound with a methyl group instead of a butyl group.
2H-1,4-Benzothiazin-3(4H)-one, 2-ethyl-: A similar compound with an ethyl group.
Uniqueness
The presence of the butyl group in 2-butyl-2H-1,4-benzothiazin-3(4H)-one might confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.
Propriétés
Numéro CAS |
72687-27-5 |
|---|---|
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
2-butyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15NOS/c1-2-3-7-11-12(14)13-9-6-4-5-8-10(9)15-11/h4-6,8,11H,2-3,7H2,1H3,(H,13,14) |
Clé InChI |
MICJJPIKOOSMPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B8739187.png)
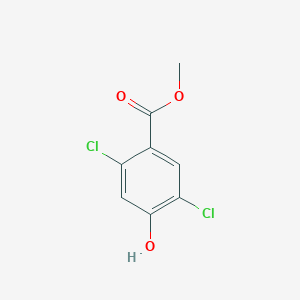
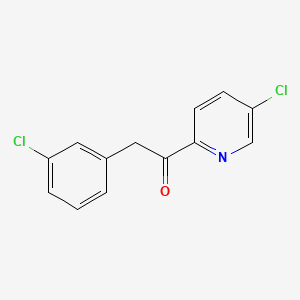
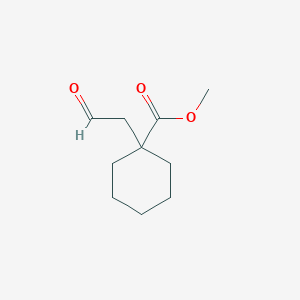
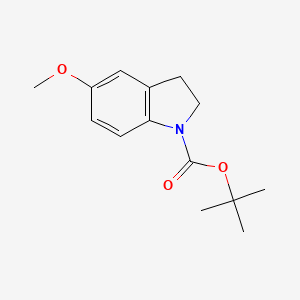
![TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE](/img/structure/B8739222.png)
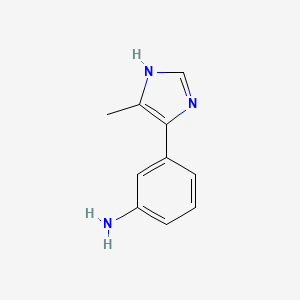
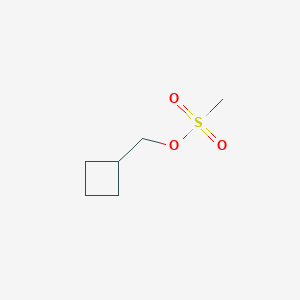
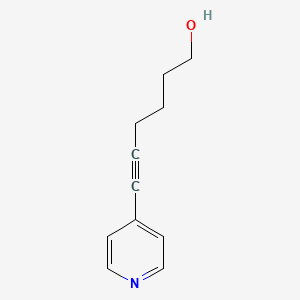
![[2-(difluoromethoxy)phenyl]methanethiol](/img/structure/B8739248.png)
